molecular formula C13H9FO2 B6372944 3-Fluoro-5-(2-formylphenyl)phenol CAS No. 1261897-22-6

3-Fluoro-5-(2-formylphenyl)phenol

Cat. No.: B6372944
CAS No.: 1261897-22-6
M. Wt: 216.21 g/mol
InChI Key: LCTDXRZZYUISKD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-formylphenyl)phenol is an organic compound that belongs to the class of substituted phenols It features a fluorine atom at the third position and a formyl group at the second position on the phenyl ring, which is attached to another phenyl ring with a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrogen bromide as the reagent under mild and green conditions . Another method involves the Ullmann reaction catalyzed by copper, followed by demethylation with hydrogen bromide in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the production of substituted phenols in very good to excellent yields without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Fluoro-5-(2-carboxyphenyl)phenol.

    Reduction: 3-Fluoro-5-(2-hydroxyphenyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(2-formylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-formylphenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity in certain chemical reactions .

Comparison with Similar Compounds

  • 3-Fluorophenol
  • 4-Fluorophenol
  • 2-Fluorophenol
  • 3-Bromophenol
  • 3-Chlorophenol

Comparison: 3-Fluoro-5-(2-formylphenyl)phenol is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogues. For example, the presence of the formyl group increases the compound’s acidity, while the fluorine atom enhances its electrophilicity .

Properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTDXRZZYUISKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684112
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-22-6
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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